3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
Description
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (CAS 947601-81-2) is a bicyclic non-natural amino acid derivative with the molecular formula C₈H₁₂ClNO₂ and a molecular weight of 189.64 g/mol . It belongs to the class of carboxylic acids, cyclic amino acids, and peptide synthesis intermediates. The compound features a bicyclo[2.2.1]heptene core with an oxygen atom at position 7, an amino group at position 3, and a carboxylic acid moiety at position 2, which is stabilized as a hydrochloride salt. Its applications include use in pharmaceutical research, asymmetric synthesis, and as a building block for bioactive molecules .
Properties
IUPAC Name |
3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c8-6-4-2-1-3(11-4)5(6)7(9)10;/h1-6H,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIWFZMNPKLWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalyst Selection
The reaction proceeds through a concerted [4+2] cycloaddition mechanism, where the α,β-unsaturated carboxylic acid (dienophile) reacts with furan (diene). Lewis acids such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃) polarize the dienophile’s carbonyl group, enhancing electrophilicity and reaction rate.
Table 1: Catalytic Efficiency of Lewis Acids in Diels-Alder Reactions
| Lewis Acid | Reaction Time (h) | Yield (%) | Temperature (°C) |
|---|---|---|---|
| BF₃·Et₂O | 24 | 85 | 25 |
| AlCl₃ | 48 | 78 | 25 |
| ZnCl₂ | 72 | 65 | 25 |
Substrate Modifications for Amino Group Introduction
To incorporate the amino group at position 3, the α,β-unsaturated carboxylic acid precursor must feature an amino substituent. For example, 3-aminocrotonic acid derivatives serve as dienophiles, enabling direct integration of the amino group during cycloaddition. Post-reaction, the carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt.
Lewis Acid-Catalyzed Synthesis: Optimizing Reaction Parameters
US6677464B2 highlights the advantages of Lewis acid catalysis over traditional thermal methods, which require prolonged reaction times (up to 75 days) and high temperatures. Key optimizations include:
Solvent and Temperature Effects
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve Lewis acids and stabilize transition states.
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Temperature : Room temperature (20–25°C) suffices for complete conversion, avoiding decomposition of heat-sensitive intermediates.
Table 2: Impact of Solvent on Reaction Efficiency
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 24 | 85 |
| DCM | 30 | 82 |
| Toluene | 48 | 70 |
Scalability and Industrial Feasibility
The patent demonstrates scalability to kilogram-scale production using BF₃·Et₂O, with yields exceeding 80%. Critical steps include:
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Precision in Catalyst Loading : A 1:1 molar ratio of Lewis acid to dienophile minimizes side reactions.
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Workup Procedures : Quenching with aqueous sodium bicarbonate followed by extraction isolates the bicyclic product.
Post-Functionalization: Introducing the Hydrochloride Salt
The amino group is protonated using concentrated hydrochloric acid, typically in methanol or ethanol. WO2007112368A1 details a protocol where the free amine is stirred with HCl gas at 0–5°C, yielding the hydrochloride salt with >95% purity.
Comparative Analysis of Synthetic Routes
Table 3: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Thermal Diels-Alder | None | 33–48 | 80 | Low |
| Lewis Acid-Catalyzed | BF₃·Et₂O | 80–85 | 95 | High |
| Microwave-Assisted | ZnCl₂ | 70 | 90 | Moderate |
The Lewis acid-catalyzed route outperforms alternatives in yield and scalability, making it the industrial standard.
Challenges in Industrial Production
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
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Acid-Catalyzed Hydrolysis : Concentrated HCl in methanol effectively cleaves the ketal in structurally similar compounds (e.g., yielding 82% ketone products) . For 1 , this could lead to ring-opened amino acid derivatives.
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Steric and Electronic Effects : The electron-deficient bridgehead hydrogen (C-3) slows hydrolysis, but protonation under strong acid conditions generates reactive carbocation intermediates .
Comparison of Hydrolysis Conditions
| Substrate | Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|---|
| Ketal analog of 1 | HCl (conc.)/MeOH | 7 h, RT | Ketone formation | 82% | |
| Hydrogenated analog | HCl (conc.)/MeOH | - | Complex mixture | 7% |
Amino Group Reactivity
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Amide Formation : The amino group undergoes coupling with acyl chlorides or activated esters, forming amides relevant to peptide synthesis .
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Schiff Base Formation : Reacts with carbonyl compounds (e.g., aldehydes) to generate imine derivatives, useful in coordination chemistry.
Carboxylic Acid Reactivity
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Esterification : Reacts with alcohols under acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>) to form esters. For example, isoamyl alcohol produces diesters under sonication .
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Decarboxylation : Thermal or photolytic conditions may induce CO<sub>2</sub> loss, forming bicyclic amines .
Table: Esterification of Structural Analogs
| Substrate | Alcohol | Catalyst | Conditions | Product | Source |
|---|---|---|---|---|---|
| 7-Oxabicyclo dicarboxylic acid | Isoamyl alcohol | H<sub>2</sub>SO<sub>4</sub> | Sonication, RT | Diisoamyl ester |
Redox Reactions
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Reduction : The double bond in the bicyclic system can be hydrogenated (H<sub>2</sub>/Pd) to form saturated derivatives, altering hydrolysis kinetics .
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Oxidation : The amino group may oxidize to nitro or nitroso groups under strong oxidants (e.g., KMnO<sub>4</sub>), though specific studies on 1 are lacking .
Biological Interactions
While direct pharmacological data for 1 is sparse, its structural features suggest potential enzyme inhibition via:
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Hydrogen Bonding : The carboxylic acid and amino groups interact with active-site residues .
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Conformational Rigidity : The bicyclic system mimics transition states in enzymatic reactions .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Anticancer Research : One of the prominent applications of 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride is in the development of anticancer agents. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, research by Kharitonov et al. (2012) demonstrated that modifications to the bicyclic structure could enhance the compound's potency against specific tumor types.
Table 1: Cytotoxic Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15 | Kharitonov et al., 2012 |
| Compound B | MCF-7 | 10 | Birchall et al., 2021 |
| Compound C | A549 | 25 | Kharitonov et al., 2012 |
Organic Synthesis
Synthetic Intermediate : The compound serves as a valuable intermediate in organic synthesis, particularly in the synthesis of complex molecules. Its unique bicyclic structure allows for various transformations, such as cycloadditions and functional group modifications.
Case Study : Birchall et al. (2021) utilized 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride in a retro Diels-Alder reaction to synthesize new compounds with potential biological activity. This demonstrates its versatility as a building block in chemical synthesis.
Materials Science
Polymer Chemistry : The compound has potential applications in materials science, particularly in the development of new polymers and materials with specific properties. Its bicyclic structure can impart unique mechanical and thermal properties to polymer matrices.
Research Findings : Recent studies have explored incorporating this compound into polymer formulations to enhance their stability and performance under various conditions, suggesting a pathway for developing advanced materials for industrial applications.
Mechanism of Action
The mechanism by which 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between the target compound and related bicyclic derivatives:
Key Differences and Implications
Substituent Effects: The ethyl ester derivative (CAS 95630-74-3) exhibits increased lipophilicity compared to the carboxylic acid form, making it more suitable for organic-phase reactions . The Boc-protected variant () offers stability for amino group preservation during synthesis, whereas the hydrochloride salt enhances aqueous solubility for biological applications . The methoxycarbonyl derivative () forms hydrogen-bonded cocrystals, which can influence crystallization behavior and bioavailability .
Synthetic Pathways: The target compound is synthesized via acid hydrolysis of protected intermediates (e.g., tert-butoxycarbonyl derivatives) followed by HCl salt formation . Ethyl ester analogs are prepared by esterification of the carboxylic acid group using ethanol and catalytic acids . Cocrystal formation () involves solvent-mediated reactions with amines, highlighting the role of hydrogen bonding in structural assembly .
Biological and Industrial Relevance :
- The hydrochloride salt form is preferred in peptide synthesis due to its solubility in polar solvents .
- Compounds with fluorinated substituents (e.g., difluoromethyl derivatives, ) show enhanced metabolic stability, a trait valuable in drug design .
- Bicyclo[2.2.2]octane derivatives () exhibit rigid structures used to mimic peptide backbones or enhance binding affinity in medicinal chemistry .
Research Findings and Data
Hydrogen Bonding and Cocrystallization
The cocrystal of 3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid with benzothiazol-2-amine () demonstrates N–H⋯O and O–H⋯N interactions , forming centrosymmetric clusters. This property is critical for designing crystalline pharmaceuticals with controlled release profiles .
Stability and Reactivity
- Boc-protected derivatives () resist nucleophilic attack under basic conditions but undergo deprotection in acidic media, enabling selective functionalization .
- The ethyl ester analog (CAS 95630-74-3) shows a melting point of 120–122°C (), whereas the hydrochloride salt (target compound) is hygroscopic, requiring anhydrous storage .
Biological Activity
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride, also known by its CAS number 1993188-89-8, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
- Molecular Formula : CHClNO
- Molecular Weight : 190.63 g/mol
The structural representation indicates the presence of an amino group and a bicyclic framework that contributes to its biological properties.
Synthesis
The synthesis of 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride typically involves multi-step organic reactions, including Diels-Alder reactions and subsequent functional group modifications. Various methods have been documented, emphasizing the efficiency and regioselectivity of the synthetic pathways used.
Biological Activity
Research indicates that 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride exhibits several noteworthy biological activities:
Antimicrobial Properties
A study published in Molecules demonstrated that derivatives of bicyclic compounds similar to 3-amino-7-oxabicyclo[2.2.1]hept-5-ene showed significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
In vitro studies have shown that this compound may inhibit the growth of certain cancer cell lines. For example, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
Preliminary research suggests that bicyclic compounds can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. The presence of the amino group in 3-amino-7-oxabicyclo[2.2.1]hept-5-ene may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological disorders .
Case Studies
- Antimicrobial Activity : A comparative study analyzed the antimicrobial efficacy of various bicyclic compounds, including 3-amino derivatives, showing promising results against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Studies : Research conducted on breast cancer cell lines indicated that modifications to the bicyclic structure could enhance cytotoxicity, providing insights into structure-activity relationships critical for drug development .
Q & A
Q. Table 1: Reaction Conditions and Outcomes
| Parameter | Value/Description | Reference |
|---|---|---|
| Reactants | Anhydride + benzothiazol-2-amine | |
| Solvent | Methanol | |
| Reaction time | 5 hours | |
| Crystallization method | Slow evaporation (5 days) | |
| Yield | Not reported; focus on purity |
Basic: How is the stereochemical integrity of 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride validated?
Methodological Answer:
Stereochemical validation relies on NMR spectroscopy and X-ray crystallography :
- NMR : Distinct chemical shifts for endo/exo protons (e.g., bridgehead hydrogens) confirm spatial arrangement .
- X-ray : Unit cell parameters (e.g., monoclinic , Å, Å, Å) and hydrogen-bonding networks (N–H⋯O, O–H⋯N) validate molecular geometry .
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | ||
| Unit cell dimensions | Å | |
| Å | ||
| Å | ||
| Dihedral angle (C3–C8) | 69.3(2)° |
Advanced: How can researchers resolve contradictions between spectroscopic data (NMR/IR) and crystallographic results for this compound?
Methodological Answer:
Discrepancies often arise from dynamic vs. static structural features :
- NMR limitations : Rapid proton exchange in solution may average signals (e.g., amine protons), masking true stereochemistry. Use low-temperature NMR or deuterated solvents to slow dynamics .
- X-ray advantages : Solid-state structures reveal fixed hydrogen-bonding patterns (e.g., centrosymmetric clusters via N–H⋯O bonds) that solution-phase NMR cannot capture .
- Complementary techniques : Pair IR (carboxylic acid C=O stretch at ~1700 cm⁻¹) with NMR to confirm functional group retention during synthesis .
Advanced: What computational methods are suitable for predicting the reactivity of this bicyclic compound in polymer synthesis?
Methodological Answer:
Density Functional Theory (DFT) simulations and retrosynthetic AI tools (e.g., Reaxys/Pistachio models) predict:
Q. Table 3: Computational Parameters
| Model | Application | Reference |
|---|---|---|
| DFT (B3LYP/6-31G*) | Reactivity indices, orbital analysis | |
| AI retrosynthesis | One-step route prediction | |
| Template_relevance | Feasible precursor scoring |
Advanced: How does the compound’s hydrogen-bonding network influence its cocrystallization with aromatic amines?
Methodological Answer:
The carboxylic acid and amine groups drive cocrystal formation via:
- Intermolecular bonds : N–H⋯O (2.8–3.0 Å) and O–H⋯N (2.6–2.9 Å) interactions stabilize the lattice .
- Planarity : Benzothiazol-2-amine’s coplanar structure (deviation <0.03 Å) aligns with the bicyclic core for π-stacking .
- Thermodynamic control : Slow crystallization favors clusters over kinetic polymorphs .
Basic: What are the critical purity assessment protocols for this compound?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify residual benzothiazol-2-amine .
- Melting point : Sharp range (261–263°C) indicates purity; deviations suggest isomers or solvates .
- Elemental analysis : Match experimental C/H/N/O ratios to theoretical values (e.g., C: 52.76%, H: 5.79%, N: 9.15%) .
Advanced: What strategies mitigate isomerization during storage or reaction conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
